![molecular formula C11H11N3O2 B1440092 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-21-3](/img/structure/B1440092.png)
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine (5-APO) is a synthetic amine compound with a range of potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemical studies to physiological applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds including 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine derivatives have been synthesized and assessed for their antimicrobial efficacy. For example, new 1,3,4-oxadiazoles have shown significant antimicrobial activity against organisms like Escherichia coli and Rhizoctonia bataticola, with some derivatives exhibiting antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).
Antifungal Applications
Research into 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine derivatives has also extended into antifungal applications. Novel series of these derivatives synthesized using green chemistry tools like molecular sieves and sonication showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger (Nimbalkar et al., 2016).
Anticancer Evaluation
These compounds have been explored for their anticancer potential as well. Derivatives have been tested against various human cancer cell lines, including breast (MCF-7), lung (A549), prostate (Du-145), and others, showing good to moderate activity, indicating their potential as anticancer agents (Yakantham et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine are key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine interacts with its targets by binding to these proteins. The molecular docking study indicated that this compound has potentially high binding affinity to these three target proteins . This interaction can inhibit the function of these proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The interaction of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine with its targets affects several biochemical pathways. By inhibiting AKT1, SRC, and EGFR, it can disrupt the signaling pathways that promote cell proliferation and survival . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is the inhibition of cancer cell growth. By interacting with its targets and affecting biochemical pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
properties
IUPAC Name |
5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMZLPRKLDCCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677734 | |
Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219828-21-3 | |
Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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